The compound 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a complex organic molecule characterized by a unique arrangement of heterocyclic rings and various functional groups. Its structure includes a benzofuran ring fused with an oxadiazole ring, a sulfonamide group, and a benzodioxole moiety. This compound is of interest due to its potential biological activity, particularly in medicinal chemistry.
This compound is synthesized through various chemical methods, which may involve multiple steps of cyclization, substitution, and functionalization. The specific synthetic pathways for this compound are not extensively documented in the available literature, indicating that further research may be needed to optimize its synthesis.
The compound can be classified as an organic sulfonamide with heterocyclic features. It falls under the category of pharmaceuticals and potentially bioactive compounds due to its structural components that are often associated with biological activity.
The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide likely involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structure.
The molecular formula for this compound is , with a molecular weight of approximately 445.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N3O4S |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
| InChI | InChI=1S/C21H20ClN3O4S/c1-4-25(5-2)30(26,27)16... |
| SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
The structural complexity indicates potential interactions with biological targets, making it a candidate for drug development.
The compound is expected to undergo various chemical reactions typical for sulfonamides and heterocycles:
Common reagents for these reactions might include:
Predicting specific products would require detailed mechanistic studies.
While specific data on the mechanism of action for this compound is limited, it is hypothesized that it may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. Understanding these interactions would be crucial for evaluating its therapeutic potential.
This compound likely exhibits properties typical of sulfonamides and heterocycles:
The chemical properties include:
Further studies are necessary to define these properties comprehensively.
The potential applications of 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide include:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9